2-Amino-5-fluoro-4-picoline
Overview
Description
The compound 2-Amino-5-fluoro-4-picoline is a derivative of picoline with an amino group at the second position and a fluorine atom at the fifth position on the pyridine ring. This structure is related to various other compounds that have been studied for their potential applications in materials science and medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, a novel complex with 2-amino-5-picolinium as a component was synthesized and characterized, indicating the potential for creating various salts and complexes with 2-amino-5-fluoro-4-picoline as well . Another study presented an alternate route to synthesize a derivative of 4-picoline, which could provide insights into the synthesis of 2-amino-5-fluoro-4-picoline . Additionally, a catalyst-free synthesis of related quinolinone derivatives was reported, which could be adapted for the synthesis of 2-amino-5-fluoro-4-picoline .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-amino-5-fluoro-4-picoline has been elucidated through various techniques. For example, the crystal structure of a related compound, 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium, was determined, showcasing the types of hydrogen bonding and three-dimensional architecture that might be expected in 2-amino-5-fluoro-4-picoline . The robust hydrogen-bonded motifs observed in the crystal lattice of compounds containing protonated 2-amino-4-picoline suggest that 2-amino-5-fluoro-4-picoline could form similar supramolecular structures .
Chemical Reactions Analysis
The reactivity of 2-amino-5-fluoro-4-picoline can be inferred from studies on related compounds. The presence of amino and fluorine substituents on the pyridine ring can lead to various chemical reactions, such as the formation of hydrogen bonds with other molecules, as seen in the crystal structures of related compounds . The fluorine atom could also influence the electronic properties of the molecule, affecting its reactivity in chemical transformations.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-amino-5-fluoro-4-picoline are not directly reported, related compounds provide some context. The thermal stability of a complex containing 2-amino-5-picolinium was investigated, which could be relevant to the stability of 2-amino-5-fluoro-4-picoline . The intermolecular interactions and hydrogen bonding patterns observed in the crystal structures of similar compounds suggest that 2-amino-5-fluoro-4-picoline would have distinct solid-state properties . Additionally, the presence of a fluorine atom is known to influence the acidity of adjacent hydrogen atoms, which could affect the compound's solubility and hydrogen bonding capacity.
Scientific Research Applications
Organic Synthesis
- Scientific Field: Organic Chemistry
- Application Summary: 2-Amino-5-fluoro-4-picoline is a useful research chemical for organic synthesis and other chemical processes .
Chemical Synthesis
- Scientific Field: Chemical Industry
- Application Summary: 2-Amino-5-fluoro-4-picoline is a useful research chemical for various chemical processes . It is often used as an intermediate in the synthesis of other complex organic compounds .
Pharmaceutical Research
- Scientific Field: Pharmaceutical Research
- Application Summary: 2-Amino-5-fluoro-4-picoline is used in pharmaceutical research . It is a derivative of picoline with an amino group at the second position and a fluorine atom at the fifth position on the pyridine ring. This structure is related to various other compounds that have been studied for their potential applications in medicinal chemistry.
Synthesis of Trifluoromethylpyridines
Safety And Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302-H315-H319-H332-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
5-fluoro-4-methylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMOPXJNMQWPLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622206 | |
Record name | 5-Fluoro-4-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-fluoro-4-picoline | |
CAS RN |
301222-66-2 | |
Record name | 5-Fluoro-4-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-fluoro-4-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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